tert-Butyl [4-(4-chlorophenyl)piperidin-4-yl]methylcarbamate
Description
tert-Butyl [4-(4-chlorophenyl)piperidin-4-yl]methylcarbamate is a piperidine-based carbamate derivative characterized by a 4-chlorophenyl substituent on the piperidine ring and a tert-butoxycarbonyl (Boc) protective group on the methylamine side chain. Its molecular formula is C₁₇H₂₅ClN₂O₂, with a molecular weight of 324.85 g/mol (estimated). This compound has been utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinase pathways or central nervous system receptors .
Properties
IUPAC Name |
tert-butyl N-[[4-(4-chlorophenyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-12-17(8-10-19-11-9-17)13-4-6-14(18)7-5-13/h4-7,19H,8-12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEWUTJRQFIQFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of tert-Butyl [4-(4-chlorophenyl)piperidin-4-yl]methylcarbamate is scaled up using optimized reaction conditions to maximize efficiency. This may involve continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for commercial applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [4-(4-chlorophenyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl [4-(4-chlorophenyl)piperidin-4-yl]methylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl [4-(4-chlorophenyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability. In contrast, trifluoromethyl (CF₃) groups increase lipophilicity and resistance to oxidative metabolism .
- Bromine vs. Fluorine : Brominated analogs (e.g., 2-bromobenzyl) are bulkier and used in Suzuki-Miyaura couplings, while fluorinated derivatives (e.g., 2-fluorobenzyl) enhance blood-brain barrier penetration .
Piperidine Ring Modifications
Key Observations :
- Ethyl vs. Hydroxy groups (e.g., 4-hydroxypiperidine) enhance solubility and enable hydrogen-bond interactions in drug-receptor complexes .
- Methoxyethyl Side Chains : The 2-methoxyethyl group in C₁₄H₂₈N₂O₃ derivatives improves aqueous solubility, critical for oral bioavailability .
Carbamate and Functional Group Variations
Key Observations :
- Allyl and Nicotinoyl Modifications: Allyl groups (e.g., in C₂₂H₃₁N₃O₂) facilitate bioorthogonal reactions for probe labeling , while chloronicotinoyl derivatives interact with enzymatic cofactors like NAD+ .
Biological Activity
tert-Butyl [4-(4-chlorophenyl)piperidin-4-yl]methylcarbamate (CAS No. 73874-95-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₀H₁₉ClN₂O₂
- Molecular Weight : 200.28 g/mol
- InChI Key : CKXZPVPIDOJLLM-UHFFFAOYSA-N
This compound features a piperidine ring substituted with a chlorophenyl group and a tert-butyl carbamate moiety, which contributes to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against Gram-positive bacteria, particularly drug-resistant strains.
Case Studies
-
Study on Staphylococcus aureus :
- The compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm).
- Minimum inhibitory concentrations (MICs) were reported in the range of 0.78 to 3.125 μg/mL, comparable to established antibiotics like vancomycin and linezolid .
- Biofilm Formation Inhibition :
-
Mechanism of Action :
- The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved.
Comparative Biological Activity Table
| Activity | This compound | Comparison with Other Compounds |
|---|---|---|
| Target Bacteria | MRSA, VREfm | Vancomycin, Linezolid |
| MIC Range (μg/mL) | 0.78 - 3.125 | 1 - 2 (Vancomycin), 2 - 8 (Linezolid) |
| Biofilm Inhibition | Yes | Limited in other carbamates |
| Gram-Negative Activity | No | Active against some Gram-negatives |
Research Findings
Research indicates that compounds similar to this compound may possess dual mechanisms targeting multiple bacterial pathways. For instance, structural analogs have shown promise as selective inhibitors for enzymes involved in lipid metabolism, such as monoacylglycerol lipase (MAGL), which could further enhance their therapeutic profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
